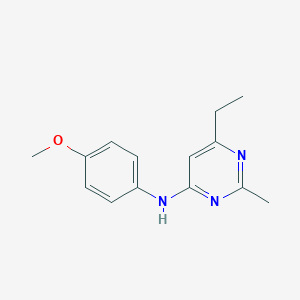
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine, also known as 6-EMPMPA, is an organic compound belonging to the class of pyrimidines. This compound has been studied extensively over the last decade due to its potential applications in scientific research. 6-EMPMPA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientists.
科学的研究の応用
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has been studied extensively for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 has been linked to a variety of physiological effects, making 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine a valuable tool for studying the role of prostaglandins in the body. In addition, 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has been used in a variety of other scientific studies, including studies of the effect of prostaglandins on cell proliferation and apoptosis, as well as studies of the role of prostaglandins in inflammation and cancer.
作用機序
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play a role in a variety of physiological processes. 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine binds to the active site of COX-2 and prevents it from catalyzing the production of prostaglandins. This inhibition of COX-2 has been linked to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of COX-2 by 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has been linked to a variety of biochemical and physiological effects. Inhibition of COX-2 has been found to reduce inflammation, reduce pain, and reduce the production of certain hormones. In addition, 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has been found to have anti-cancer effects, as well as anti-viral and anti-bacterial effects.
実験室実験の利点と制限
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. In addition, its inhibition of COX-2 has been well-characterized, making it a useful tool for studying the role of prostaglandins in the body. However, 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, its inhibition of COX-2 is relatively weak, making it less effective than some other inhibitors.
将来の方向性
The potential future directions for 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine are numerous. One potential direction is to explore its potential as an anti-cancer agent. In addition, further research could be conducted to explore its potential as an inhibitor of other enzymes involved in the production of prostaglandins. Furthermore, 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine could be studied for its potential to inhibit other enzymes involved in inflammation and other physiological processes. Finally, 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine could be studied for its potential to be used as a drug delivery system, as it has been found to be relatively stable in a variety of conditions.
合成法
The synthesis of 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is relatively straightforward and has been described in detail in a number of scientific studies. The synthesis begins with the reaction of 4-methoxyphenyl isocyanate with 6-ethyl-2-methylpyrimidine in the presence of an acid catalyst. This reaction results in the formation of 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine, which is then isolated and purified. The entire process is usually completed in a few hours, depending on the reaction conditions and the desired purity of the final product.
特性
IUPAC Name |
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-11-9-14(16-10(2)15-11)17-12-5-7-13(18-3)8-6-12/h5-9H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAWKXOACUQWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)








![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6457462.png)

![N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6457487.png)